molecular formula C9H15NO B1461414 [1-(Furan-2-yl)ethyl](propan-2-yl)amine CAS No. 1021044-00-7

[1-(Furan-2-yl)ethyl](propan-2-yl)amine

Cat. No.: B1461414
CAS No.: 1021044-00-7
M. Wt: 153.22 g/mol
InChI Key: VTEIWECERZOMFW-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Furan-2-yl)ethylamine such as melting point, boiling point, and density are not provided in the available data .

Scientific Research Applications

Synthesis and Biological Activity

  • Biological Activity : Derivatives of 1-(Furan-2-yl)ethylamine have been studied for their cytotoxicity against cancer cell lines and bacteria. One derivative showed potent activity with an IC50 of 62.37 µg/mL against the HeLa cell line and a MIC of 250 µg/mL against photogenic bacteria (Phutdhawong et al., 2019).

Novel Synthesis Routes

  • Pyrrole Synthesis : The compound has been used in the synthesis of 1,2,4-trisubstituted pyrroles, demonstrating its utility in organic synthesis (Friedrich et al., 2002).

Chemical Reactivity and Synthesis

  • Electrophilic Substitution Reactions : Research has explored the electrophilic substitution reactions of derivatives, showing the chemical versatility of the compound in synthetic chemistry (Aleksandrov et al., 2017).

Cytotoxic Activity

  • Cytotoxic Compounds : Studies have synthesized and evaluated derivatives for their cytotoxic activities, with some showing high cytotoxicity, highlighting the potential of these compounds in medical applications (Ignatovich et al., 2014).

Applications in Organosilicon Chemistry

  • Isocyanate Synthesis : The compound has been used in the synthesis of isocyanates in the furan series, demonstrating its role in the production of industrially relevant chemicals (Lebedev et al., 2006).

Biological and Agricultural Chemistry

  • Root Growth-Inhibitory Activity : Certain derivatives have shown root growth-inhibitory activity, indicating potential applications in agriculture and plant biology (Kitagawa & Asada, 2005).

Catalytic Transformations

  • Amine Production from Biomass : It has been used in the catalytic conversion of biomass to produce amine intermediates, showcasing its role in sustainable chemistry (Jiang et al., 2020).

Biochemical Analysis

Biochemical Properties

1-(Furan-2-yl)ethylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 1-(Furan-2-yl)ethylamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 1-(Furan-2-yl)ethylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1-(Furan-2-yl)ethylamine has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 1-(Furan-2-yl)ethylamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1-(Furan-2-yl)ethylamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Furan-2-yl)ethylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(Furan-2-yl)ethylamine remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 1-(Furan-2-yl)ethylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including liver damage and oxidative stress . Threshold effects have also been observed, where a specific dosage is required to elicit a noticeable biological response .

Metabolic Pathways

1-(Furan-2-yl)ethylamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Additionally, 1-(Furan-2-yl)ethylamine can influence the activity of cofactors involved in metabolic reactions .

Transport and Distribution

The transport and distribution of 1-(Furan-2-yl)ethylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The distribution of 1-(Furan-2-yl)ethylamine can significantly impact its biological activity and efficacy .

Subcellular Localization

The subcellular localization of 1-(Furan-2-yl)ethylamine is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-7(2)10-8(3)9-5-4-6-11-9/h4-8,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEIWECERZOMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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